molecular formula C8H5F2N3S B2424102 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-31-9

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2424102
CAS No.: 299441-31-9
M. Wt: 213.21
InChI Key: BWBGVMZYFOEXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine (5-DFTDA) is a novel compound with a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology. It is a heterocyclic amine containing a thiadiazole ring, a difluorophenyl group, and an amine group. 5-DFTDA has been studied for its potential use as a potent anti-cancer agent, as well as for its anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, 5-DFTDA has been explored for its potential to modulate the activity of enzymes involved in the regulation of metabolic pathways.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on similar thiadiazole compounds, like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, demonstrates their potential in crystal and molecular structure analysis. These compounds have been characterized by spectroscopic techniques and X-ray diffraction, revealing insights into their crystal structure and electronic properties. Such analysis is essential for understanding the molecular geometry and electronic behavior of thiadiazoles, which can inform their application in various fields (Kerru et al., 2019).

Synthesis Methods

Studies have explored efficient synthesis methods for thiadiazole derivatives. For example, the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives using ultrasound-assisted methods offers insights into alternative synthesis techniques. Such methods can enhance the efficiency and yield of thiadiazole compounds, making them more accessible for research and application purposes (Erdogan, 2018).

Corrosion Inhibition

The investigation of thiadiazole derivatives in corrosion inhibition, particularly for iron, is another area of significant research. Quantum chemical parameters and molecular dynamics simulations have been applied to predict the corrosion inhibition performances of various thiadiazole derivatives. This research is crucial in developing new materials that can effectively prevent corrosion in metal structures (Kaya et al., 2016).

Metal Complex Synthesis

Thiadiazole compounds have been utilized in the synthesis of novel metal complexes. Studies involving the synthesis of metal complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine reveal the potential of thiadiazoles in forming stable and unique metal complexes. These complexes have applications in various fields, including catalysis and material science (Al-Amiery et al., 2009).

Insecticidal Activity

Research into the insecticidal activity of 1,3,4-thiadiazole derivatives highlights their potential use in pest control. Such studies provide valuable insights into developing new, effective insecticides that can be used in agriculture to protect crops from various pests (Ismail et al., 2021).

Antiviral Activity

Studies on thiadiazole sulfonamides have shown certain anti-tobacco mosaic virus activity, suggesting the potential use of thiadiazole derivatives in antiviral applications. This research opens avenues for developing new antiviral agents based on thiadiazole structures (Chen et al., 2010).

Molecular Dynamics and DFT Studies

Molecular dynamics and density functional theory (DFT) studies of thiadiazole derivatives provide insights into their molecular interactions and stability. Such studies are critical in understanding the chemical behavior of these compounds, paving the way for their application in various chemical processes and products (Dani et al., 2013).

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBGVMZYFOEXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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